molecular formula C18H14F4N2O2 B2788923 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 905663-50-5

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2788923
CAS RN: 905663-50-5
M. Wt: 366.316
InChI Key: SSIRYHYEAPXDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, also known as FLAP inhibitor, is a chemical compound that has been widely studied in scientific research. The compound is a potent inhibitor of 5-lipoxygenase activating protein (FLAP), an enzyme that plays a critical role in the biosynthesis of leukotrienes, which are involved in various inflammatory diseases.

Mechanism of Action

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide exerts its anti-inflammatory effects by inhibiting the activity of 5-lipoxygenase activating protein (N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide), which is a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and are involved in various inflammatory diseases. By inhibiting the activity of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide can reduce the production of leukotrienes and thereby reduce inflammation.
Biochemical and Physiological Effects:
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. The compound can reduce airway inflammation and improve lung function in asthmatic patients. In addition, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide can reduce joint inflammation and improve joint function in arthritic patients. The compound has also been shown to reduce intestinal inflammation and improve intestinal function in inflammatory bowel disease patients.

Advantages and Limitations for Lab Experiments

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. The compound is highly selective for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide and does not interfere with other enzymes involved in the biosynthesis of leukotrienes. In addition, the compound has good pharmacokinetic properties and can be administered orally. However, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has some limitations for lab experiments. The compound has low solubility in water and requires the use of organic solvents for administration. In addition, the compound has a short half-life and requires frequent dosing.

Future Directions

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has several potential future directions for scientific research. One future direction is the development of more potent and selective N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide inhibitors. Another future direction is the investigation of the compound's potential therapeutic applications in other inflammatory diseases, such as chronic obstructive pulmonary disease and psoriasis. In addition, the compound's mechanism of action could be further elucidated to identify new targets for therapeutic intervention. Finally, the compound's pharmacokinetic properties could be optimized to improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a potent inhibitor of 5-lipoxygenase activating protein (N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide) that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. The compound exerts its anti-inflammatory effects by inhibiting the biosynthesis of leukotrienes, which are potent mediators of inflammation. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including high selectivity for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide and good pharmacokinetic properties, but also has some limitations, such as low solubility in water and short half-life. The compound has several potential future directions for scientific research, including the development of more potent and selective N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide inhibitors, investigation of its potential therapeutic applications in other inflammatory diseases, elucidation of its mechanism of action, and optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide involves a multistep process. The first step involves the reaction of 4-fluorophenylacetic acid with oxalyl chloride to form 4-fluorophenylacetyl chloride. The second step involves the reaction of 4-fluorophenylacetyl chloride with 3-pyrrolidinone to form N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acetamide. The final step involves the reaction of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acetamide with 4-(trifluoromethyl)benzoyl chloride to form N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and inflammatory bowel disease. The compound has been shown to inhibit the biosynthesis of leukotrienes, which are potent mediators of inflammation. In addition, several studies have demonstrated that N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide can reduce airway inflammation and improve lung function in asthmatic patients.

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2/c19-13-5-7-15(8-6-13)24-10-14(9-16(24)25)23-17(26)11-1-3-12(4-2-11)18(20,21)22/h1-8,14H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIRYHYEAPXDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.